3-Cyclopropyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
3-Cyclopropyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group and a trifluoropropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl hydrazine with 3,3,3-trifluoropropyl ketone in the presence of a suitable catalyst can lead to the formation of the desired pyrazole compound. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives of the pyrazole.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
3-Cyclopropyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer treatment and neurological disorders.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-(2-methoxyphenyl)-5-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole
- 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide
Uniqueness
3-Cyclopropyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and trifluoropropyl groups enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
CAS No. |
1883289-97-1 |
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Molecular Formula |
C9H11F3N2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-cyclopropyl-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)4-6-14-5-3-8(13-14)7-1-2-7/h3,5,7H,1-2,4,6H2 |
InChI Key |
NUJTZIYYUIRHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCC(F)(F)F |
Origin of Product |
United States |
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